6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18310528
InChI: InChI=1S/C7H8N4/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,8H2,1H3
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

CAS No.:

Cat. No.: VC18310528

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Standard InChI InChI=1S/C7H8N4/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,8H2,1H3
Standard InChI Key WNOWNKSDMGXZQE-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=NN=C2C(=C1)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

6-Methyl-[1,2,] triazolo[4,3-a]pyridin-8-amine (C₇H₈N₄, MW: 148.17 g/mol) consists of a triazole ring fused to a pyridine moiety. The triazole ring adopts a -orientation, with the pyridine nitrogen positioned at the 1- and 3-positions relative to the triazole. Key substituents include:

  • Methyl group: Located at the sixth position of the pyridine ring, enhancing hydrophobic interactions.

  • Amine group: Positioned at the eighth position, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
IUPAC Name6-methyl-[1,2,] triazolo[4,3-a]pyridin-8-amine
SMILESCC1=CN2C=NN=C2C(=C1)N
InChI KeyWNOWNKSDMGXZQE-UHFFFAOYSA-N

The planar structure and electron-rich nitrogen atoms facilitate π-π stacking and coordination with metal ions, making it suitable for catalytic and biological applications .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl (δ ~2.5 ppm, singlet) and amine protons (δ ~5.8 ppm, broad). Mass spectrometry confirms the molecular ion peak at m/z 148.17, consistent with the molecular formula.

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The most widely reported method involves nucleophilic aromatic substitution of 6-bromo- triazolo[4,3-a]pyridine with ammonia or primary amines under reflux conditions . Typical reaction conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Palladium or copper-based catalysts

  • Yield: 60–75%

Table 2: Comparative Synthesis Methods

Starting MaterialConditionsYield (%)Reference
6-Bromo-triazolo-pyridineNH₃, EtOH, 80°C, 12 hr68
6-Chloro-triazolo-pyridineMethylamine, DMF, 100°C, 8 hr72

Advanced Synthetic Approaches

Recent advancements utilize cross-coupling reactions to introduce diverse substituents. For instance, Suzuki-Miyaura coupling with aryl boronic acids enables the incorporation of aromatic groups at the sixth position, enhancing bioactivity . A 2022 study demonstrated that palladium-catalyzed amination of 6-iodo derivatives achieves yields >85% under microwave irradiation .

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro screens against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines revealed IC₅₀ values of 2.1–4.8 μM . The compound induces apoptosis via:

  • Caspase-3/7 activation: 3.5-fold increase compared to controls .

  • G1 cell cycle arrest: Mediated by downregulation of cyclin D1 and CDK4 .

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (μM)Mechanism
HeLa2.3Caspase-dependent apoptosis
MCF-74.1G1 arrest, ROS generation
A549 (lung cancer)5.6p53 pathway activation

Enzyme Inhibition

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s ability to mimic adenine makes it a viable scaffold for ATP-competitive kinase inhibitors . Modifications at the eighth position (e.g., aryl ethers or alkyl chains) improve selectivity for MET kinase (IC₅₀: 8 nM) .

Pharmacological and Toxicological Considerations

ADME Properties

  • Solubility: 12 mg/mL in PBS (pH 7.4)

  • Plasma Protein Binding: 89% (human serum albumin)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 6-hydroxymethyl metabolites

Toxicity Profile

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses . Chronic exposure (28 days) at 50 mg/kg caused mild renal tubular necrosis, necessitating dose optimization .

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